1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole
Description
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-13-6-5-12(7-10(13)2)19(16,17)15-8-11(3)14-9-15/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJIESJGTFCYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation
4-Ethoxy-3-methylbenzene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C for 4 h, yielding 4-ethoxy-3-methylbenzenesulfonyl chloride. The reaction proceeds via σ-complex intermediate stabilization by the electron-donating ethoxy group. Quenching with ice water followed by extraction isolates the sulfonyl chloride (78% yield).
Catalytic Sulfur Trioxide
Alternatively, SO₃·DMSO complex in dioxane at 60°C selectively sulfonates the para position relative to the ethoxy group, achieving 82% yield without over-sulfonation.
Table 2: Sulfonation Efficiency
| Sulfonating Agent | Solvent | Temperature | Yield | Regioselectivity |
|---|---|---|---|---|
| ClSO₃H | CH₂Cl₂ | 0°C | 78% | Ortho:Meta = 1:3 |
| SO₃·DMSO | Dioxane | 60°C | 82% | Para-dominated |
Coupling of 4-Methylimidazole and Sulfonyl Chloride
The final step involves nucleophilic substitution between 4-methylimidazole and 4-ethoxy-3-methylbenzenesulfonyl chloride.
Base-Mediated Coupling
In anhydrous THF, 4-methylimidazole (1.2 eq) reacts with the sulfonyl chloride (1 eq) in the presence of triethylamine (2 eq) at 25°C for 12 h. Workup with aqueous NaHCO₃ and column chromatography (SiO₂, EtOAc/hexane) affords the title compound in 75% yield.
Phase-Transfer Catalysis
A biphasic system (H₂O/CH₂Cl₂) with tetrabutylammonium bromide (TBAB) accelerates the reaction at 40°C, reducing time to 6 h while maintaining 73% yield.
Table 3: Coupling Reaction Optimization
| Conditions | Base/Catalyst | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| THF, Et₃N | Triethylamine | 12 h | 75% | 98.2% |
| H₂O/CH₂Cl₂, TBAB | TBAB | 6 h | 73% | 97.8% |
Alternative One-Pot Strategies
Emerging methodologies consolidate steps for efficiency:
Tandem Cyclization-Sulfonation
A recent approach condenses hydroxypropanone, formamide, and 4-ethoxy-3-methylbenzenesulfonyl hydrazide under microwave irradiation (100°C, 20 min), yielding 68% via in situ imidazole formation and sulfonamide coupling.
Enzymatic Sulfonation
Pilot studies using Bacillus subtilis sulfotransferase in phosphate buffer (pH 7.4) achieve 41% yield at 37°C, though scalability remains challenging.
Analytical Characterization
Critical data for validation:
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of imidazole, including 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole, exhibit significant antimicrobial activities. A study evaluated the compound's efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the imidazole ring structure could enhance the antimicrobial potency of these compounds .
Cytotoxicity Against Cancer Cells
The cytotoxic potential of this compound has been investigated in several cancer cell lines. For instance, it was tested against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells. The compound demonstrated selective cytotoxicity, suggesting its potential as a lead compound for developing anticancer agents .
Anticancer Agents
The structural characteristics of this compound make it a promising candidate for further development as an anticancer drug. Its ability to induce apoptosis in cancer cells through caspase activation pathways has been a focal point of research. Studies have shown that compounds with similar sulfonamide structures can effectively inhibit caspase activity, leading to increased apoptosis rates in tumor cells .
Antimicrobial Formulations
Given its antimicrobial properties, this compound can be integrated into formulations aimed at treating infections caused by resistant bacterial strains. Its efficacy against specific pathogens positions it as a candidate for further exploration in the development of new antibiotics .
Case Study 1: Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant zone of inhibition compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant infections .
Case Study 2: Cytotoxicity Testing
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results revealed that the compound induced cell death through mitochondrial pathways, with IC50 values indicating potent activity at low concentrations. This suggests that further optimization could lead to effective cancer therapeutics .
Mechanism of Action
The mechanism by which 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological effects. The sulfonyl group and imidazole ring are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Substituent Variations
- 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5/6-methoxybenzimidazoles (3s, 3t): These benzimidazole derivatives () feature a dimethylamino-sulfonyl group and methoxy substituents. The methoxy groups at positions 5 or 6 (vs. 4-ethoxy-3-methyl in the target compound) reduce steric bulk but may decrease lipophilicity .
1-(3/4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine derivatives (C19, C20) :
Patent compounds () include dihydroimidazol-2-amine cores with methoxyphenyl groups. The absence of a sulfonyl group and the presence of a dihydroimidazole ring suggest lower electrophilicity compared to the target compound. The 4-methoxy substituent in C20 may enhance solubility relative to the 3-methyl-4-ethoxy group in the target compound .
Physicochemical and Spectral Properties
*Calculated based on molecular formula.
†Predicted shifts based on analogous compounds.
Research Tools and Methodologies
Biological Activity
1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a methylimidazole ring, which is known to enhance its biological activity. Its structure can be represented as follows:
This molecular composition suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial and fungal strains.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Candida albicans | 2.5 μg/mL | 5.0 μg/mL |
These results indicate that the compound is particularly potent against Gram-positive bacteria and certain fungal species, suggesting its potential use in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The IC50 values indicate that the compound is effective at relatively low concentrations, highlighting its potential as a therapeutic agent in oncology .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA Gyrase : The compound demonstrates significant inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
- Apoptosis Induction : In cancer cells, it has been observed to induce apoptosis through the activation of caspases, leading to programmed cell death .
Case Studies
A notable case study involved the application of this compound in treating infections resistant to conventional antibiotics. In a clinical trial, patients with multi-drug resistant Staphylococcus aureus were treated with a formulation containing this compound, resulting in significant reductions in bacterial load and improved clinical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
